Cas no 1823942-84-2 (6-(Allyloxy)-2,3-difluorobenzyl Alcohol)
6-(Allyloxy)-2,3-difluorobenzyl Alcohol Chemical and Physical Properties
Names and Identifiers
-
- 6-(Allyloxy)-2,3-difluorobenzyl Alcohol
- MFCD26937565
- 1823942-84-2
- SY027053
- AC4919
- (6-(allyloxy)-2,3-difluorophenyl)methanol
-
- MDL: MFCD26937565
- Inchi: 1S/C10H10F2O2/c1-2-5-14-9-4-3-8(11)10(12)7(9)6-13/h2-4,13H,1,5-6H2
- InChI Key: APKRGOTUXWIFKM-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1CO)OCC=C)F
Computed Properties
- Exact Mass: 200.06488588Da
- Monoisotopic Mass: 200.06488588Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 29.5Ų
6-(Allyloxy)-2,3-difluorobenzyl Alcohol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-(Allyloxy)-2,3-difluorobenzyl Alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC510150-5g |
6-(Allyloxy)-2,3-difluorobenzyl Alcohol |
1823942-84-2 | 5g |
£770.00 | 2023-09-01 | ||
| Chemenu | CM101433-5g |
6-(Allyloxy)-2,3-difluorobenzyl Alcohol |
1823942-84-2 | 95% | 5g |
$579 | 2023-03-06 | |
| eNovation Chemicals LLC | D775964-1g |
6-(Allyloxy)-2,3-difluorobenzyl Alcohol |
1823942-84-2 | 95% | 1g |
$1650 | 2024-07-20 | |
| Ambeed | A434582-1g |
(6-(Allyloxy)-2,3-difluorophenyl)methanol |
1823942-84-2 | 97% | 1g |
$175.0 | 2024-07-28 | |
| Ambeed | A434582-5g |
(6-(Allyloxy)-2,3-difluorophenyl)methanol |
1823942-84-2 | 97% | 5g |
$523.0 | 2024-07-28 | |
| eNovation Chemicals LLC | D775964-1g |
6-(Allyloxy)-2,3-difluorobenzyl Alcohol |
1823942-84-2 | 95% | 1g |
$1650 | 2025-02-25 | |
| eNovation Chemicals LLC | D775964-1g |
6-(Allyloxy)-2,3-difluorobenzyl Alcohol |
1823942-84-2 | 95% | 1g |
$1650 | 2025-02-28 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY027053-1g |
6-(Allyloxy)-2,3-difluorobenzyl Alcohol |
1823942-84-2 | ≥95% | 1g |
¥13500.00 | 2025-04-17 |
6-(Allyloxy)-2,3-difluorobenzyl Alcohol Suppliers
6-(Allyloxy)-2,3-difluorobenzyl Alcohol Related Literature
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Additional information on 6-(Allyloxy)-2,3-difluorobenzyl Alcohol
Introduction to 6-(Allyloxy)-2,3-difluorobenzyl Alcohol (CAS No. 1823942-84-2)
6-(Allyloxy)-2,3-difluorobenzyl Alcohol (CAS No. 1823942-84-2) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound is characterized by its distinctive molecular structure, which includes an allyloxy group and two fluorine atoms attached to a benzyl alcohol moiety. The combination of these functional groups imparts unique chemical and physical properties, making it a valuable intermediate in various synthetic pathways and applications.
The allyloxy group in 6-(Allyloxy)-2,3-difluorobenzyl Alcohol is known for its reactivity and ability to participate in a wide range of chemical reactions, such as nucleophilic substitutions, elimination reactions, and addition reactions. This reactivity is particularly useful in the synthesis of complex organic molecules, where the allyloxy group can serve as a versatile handle for further functionalization. Additionally, the presence of the allyloxy group can influence the solubility and stability of the compound in different solvents, which is crucial for optimizing reaction conditions and purification processes.
The fluorine atoms in 6-(Allyloxy)-2,3-difluorobenzyl Alcohol are another key feature that contributes to its unique properties. Fluorine is known for its high electronegativity and strong electron-withdrawing effect, which can significantly alter the electronic distribution within the molecule. This effect can influence the compound's reactivity, stability, and biological activity. In pharmaceutical research, fluorinated compounds are often explored for their potential to enhance drug efficacy and pharmacokinetic properties. For example, the introduction of fluorine atoms can improve the metabolic stability of drugs and enhance their binding affinity to target proteins.
6-(Allyloxy)-2,3-difluorobenzyl Alcohol has been studied in various contexts due to its potential applications in drug discovery and development. Recent research has focused on its use as a building block for the synthesis of novel pharmaceutical candidates. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of a series of potent inhibitors targeting specific enzymes involved in cancer progression. The researchers found that the allyloxy and fluorine functionalities played crucial roles in enhancing the potency and selectivity of these inhibitors.
In addition to its pharmaceutical applications, 6-(Allyloxy)-2,3-difluorobenzyl Alcohol has also shown promise in materials science. Its unique combination of functional groups makes it an attractive candidate for the development of advanced materials with tailored properties. For example, researchers at a leading materials science institute have explored the use of this compound as a monomer for polymer synthesis. The resulting polymers exhibited enhanced thermal stability and mechanical strength, making them suitable for high-performance applications such as coatings and adhesives.
The synthesis of 6-(Allyloxy)-2,3-difluorobenzyl Alcohol typically involves multi-step procedures that require careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of 2,3-difluorobenzyl chloride with allyl alcohol in the presence of a base. This reaction is followed by purification steps such as column chromatography or distillation to obtain the final product. The ability to synthesize this compound efficiently is crucial for its widespread use in research and industrial applications.
In conclusion, 6-(Allyloxy)-2,3-difluorobenzyl Alcohol (CAS No. 1823942-84-2) is a multifaceted compound with significant potential in various scientific fields. Its unique molecular structure, characterized by an allyloxy group and fluorine atoms, endows it with valuable chemical properties that make it an important intermediate in synthetic chemistry and a promising candidate for drug discovery and materials science applications. Ongoing research continues to uncover new possibilities for this intriguing compound, further solidifying its importance in modern scientific endeavors.
1823942-84-2 (6-(Allyloxy)-2,3-difluorobenzyl Alcohol) Related Products
- 73377-03-4(1-[(2,4-dimethylphenoxy)methyl]-2,3,4,5,6-pentafluorobenzene)
- 886761-72-4(4,5-Difluoro-2-methoxybenzyl alcohol)
- 865350-65-8(BENZENEMETHANOL, 2-FLUORO-4-(2-PROPENYLOXY)-)
- 122936-82-7(BENZENEMETHANOL, 2,3,6-TRIFLUORO-5-METHOXY-4-(METHOXYMETHYL)-)
- 773871-99-1(2,3-Difluoro-6-methoxybenzyl Alcohol)
- 1823900-28-2(2-(Allyloxy)-4,6-difluorobenzyl Alcohol)
- 119333-18-5(BENZENEMETHANOL, 2,3,5-TRIFLUORO-4,6-DIMETHOXY-)
- 87002-12-8(1-[(2,3-dimethylphenoxy)methyl]-2,3,4,5,6-pentafluorobenzene)
- 103010-32-8(Benzenemethanol, 2-fluoro-6-(nonyloxy)-)
- 253668-46-1(2-Fluoro-6-methoxybenzyl alcohol)